N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide group. Its unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine group. The final step involves the formation of the cyclopentanecarboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C22H29N5O/c1-16-15-20(27-13-5-2-6-14-27)26-22(23-16)25-19-11-9-18(10-12-19)24-21(28)17-7-3-4-8-17/h9-12,15,17H,2-8,13-14H2,1H3,(H,24,28)(H,23,25,26) |
InChI Key |
BOGLVQXPVHRAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCC3)N4CCCCC4 |
Origin of Product |
United States |
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